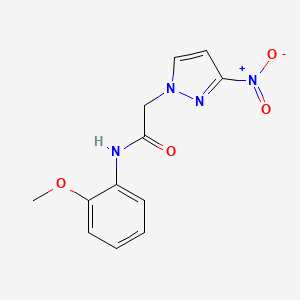![molecular formula C24H21N3O B5995347 [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B5995347.png)
[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that features a combination of phenyl, ethynyl, pyridyl, and piperazino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of drugs with anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(2-phenylethynyl)phenyl][4-(2-pyridyl)piperazino]methanone: Similar structure but with a different substitution pattern on the phenyl ring.
[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]ethanone: Similar structure but with an ethanone group instead of methanone.
Uniqueness
The uniqueness of [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone lies in its specific combination of functional groups, which provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
[3-(2-phenylethynyl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c28-24(27-17-15-26(16-18-27)23-11-4-5-14-25-23)22-10-6-9-21(19-22)13-12-20-7-2-1-3-8-20/h1-11,14,19H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNYPHGYOPXYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5995277.png)
![N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B5995280.png)
![{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5995287.png)
![3-chloro-N'-[(2,6-dichlorophenoxy)acetyl]benzohydrazide](/img/structure/B5995295.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5995296.png)
![1-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B5995303.png)
![5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5995313.png)


![[1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5995320.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5995337.png)
![4-[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B5995340.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B5995353.png)
![4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5995362.png)
